N,N-Dimethylformamide dineopentyl acetal was used as a condensing agent in the esterification of Nα-Fluorenylmethyloxycarbonylamino acids (Fmoc). This research explored its effectiveness in peptide synthesis, particularly for the introduction of Fmoc protecting groups. []
The compound was employed as a reagent in the synthesis of various 1,3-dialkyl, benzyl, and cyclohexyl barbiturate derivatives. This study investigated its potential application in the development of new barbiturates with diverse pharmacological properties. []
N,N-Dimethylformamide dineopentyl acetal is a chemical compound with the molecular formula C₁₃H₂₉NO₂. It is characterized by its flammable liquid state and is known for its potential applications in organic synthesis, particularly in esterification reactions. The compound features a dineopentyl acetal structure, which contributes to its reactivity and utility in various chemical processes.
The mechanism of action for N,N-Dimethylformamide dineopentyl acetal depends on the specific reaction involved.
While specific biological activity data for N,N-Dimethylformamide dineopentyl acetal is limited, compounds with similar structures often exhibit varying degrees of toxicity and irritation potential. For instance, it is classified as a flammable liquid and vapor and may cause skin irritation upon contact . Thus, caution should be exercised when handling this compound.
N,N-Dimethylformamide dineopentyl acetal can be synthesized through the reaction of N,N-dimethylformamide with neopentyl alcohol in the presence of an acid catalyst. The process typically involves:
This method yields a high-purity product suitable for further applications in organic synthesis.
N,N-Dimethylformamide dineopentyl acetal stands out due to its unique structure that allows for specific reactivity patterns not found in simpler amides or other acetals. Its applications in organic synthesis highlight its importance as a versatile reagent in chemical research and industry.
Several compounds share structural similarities with N,N-Dimethylformamide dineopentyl acetal, including:
Compound Name | Structure Type |
Chemical Formula and Structural ElucidationN,N-Dimethylformamide dineopentyl acetal is an organic compound with the molecular formula C₁₃H₂₉NO₂ [1] [2]. The condensed structural formula can be represented as (CH₃)₂NCH[OCH₂C(CH₃)₃]₂, which illustrates the central acetal carbon bonded to a dimethylamino group and two neopentyloxy groups [1]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-Dimethyl-1,1-bis(2,2-dimethylpropoxy)methanamine, though it is commonly referred to as N,N-Dimethylformamide dineopentyl acetal in scientific literature [2] [3]. The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 4909-78-8 [1] [4]. The structural elucidation reveals a central acetal carbon that forms the core of the molecule, with two oxygen atoms connecting to neopentyl groups and a nitrogen atom connecting to two methyl groups [5]. This arrangement creates a unique molecular architecture that contributes to the compound's chemical behavior and physical properties [3]. The molecular weight of N,N-Dimethylformamide dineopentyl acetal is 231.37 g/mol, which is derived from the atomic weights of its constituent elements: 13 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms [1] [4]. The structural representation can be described as having a central acetal carbon that serves as the junction point for the dimethylamino group and the two bulky neopentyloxy substituents [2]. Functional Group AnalysisN,N-Dimethylformamide dineopentyl acetal contains several key functional groups that define its chemical reactivity and properties [1]. The primary functional groups present in this molecule include:
The presence of these functional groups creates a molecule with both basic (amine) and hydrolyzable (acetal) characteristics [5]. The combination of these functional groups contributes to the compound's utility in various synthetic applications, including esterification reactions and as a reagent in organic synthesis [3] [4]. Stereochemical ConsiderationsN,N-Dimethylformamide dineopentyl acetal does not possess any stereogenic centers in its molecular structure, which means it does not exhibit optical isomerism or chirality [1] [3]. The absence of stereogenic centers precludes the existence of enantiomers or diastereomers for this compound [2]. From a conformational analysis perspective, the molecule can undergo rotation around the C-O bonds of the neopentyl groups, allowing for various conformational arrangements [1]. Despite this rotational freedom, the molecule likely adopts a preferred conformation that minimizes steric interactions between the bulky neopentyl groups [3] [5]. The structural rigidity of N,N-Dimethylformamide dineopentyl acetal can be described as moderate [1]. The acetal functional group provides some rigidity to the central portion of the molecule, while the neopentyl side chains offer a degree of flexibility [2]. This balance between rigidity and flexibility influences the compound's physical properties and reactivity patterns [3]. In terms of molecular geometry, the acetal carbon and the nitrogen atom both exhibit tetrahedral arrangements with bond angles of approximately 109.5 degrees, consistent with sp³ hybridization [1] [5]. The spatial arrangement of the molecule is likely influenced by the steric demands of the bulky neopentyl groups, which would position themselves to minimize unfavorable interactions [2] [3]. Physical PropertiesBoiling Point (85-87°C/10 mmHg) and Thermal BehaviorN,N-Dimethylformamide dineopentyl acetal exhibits a boiling point of 85-87°C at a reduced pressure of 10 mmHg, which is a key physical parameter for this compound [1] [4]. This boiling point is relatively high for a compound of its molecular weight, reflecting the influence of the bulky neopentyl groups and the presence of intermolecular forces, including dipole-dipole interactions and van der Waals forces [2] [3]. The thermal behavior of N,N-Dimethylformamide dineopentyl acetal is characterized by moderate thermal stability under inert conditions [1]. The compound remains stable at room temperature when stored properly under an inert atmosphere, such as nitrogen or argon [3] [5]. However, elevated temperatures can accelerate decomposition reactions, particularly in the presence of moisture or air [2]. The flash point of N,N-Dimethylformamide dineopentyl acetal is approximately 63°C, which is an important parameter for handling and storage considerations [3] [5]. This relatively low flash point indicates that the compound is flammable and should be handled with appropriate precautions to avoid ignition sources [1]. The thermal properties of N,N-Dimethylformamide dineopentyl acetal are influenced by its molecular structure, particularly the presence of the acetal group and the bulky neopentyl substituents [2] [4]. These structural features contribute to the compound's thermal behavior and stability profile, making it suitable for various synthetic applications that require moderate heating [1] [3]. Density (0.829 g/mL at 25°C) and Solubility ProfileN,N-Dimethylformamide dineopentyl acetal has a density of 0.829 g/mL at 25°C, indicating that it is less dense than water [1] [4]. This physical property is consistent with other organic compounds containing significant hydrocarbon portions, such as the neopentyl groups present in this molecule [2] [3]. The solubility profile of N,N-Dimethylformamide dineopentyl acetal is characterized by its behavior in various solvents [1]. The compound hydrolyzes when in contact with water, which is a critical aspect of its chemical behavior rather than a true solubility characteristic [3] [5]. This hydrolysis reaction is due to the sensitivity of the acetal functional group to water, resulting in decomposition rather than dissolution [2]. In contrast to its reactivity with water, N,N-Dimethylformamide dineopentyl acetal is soluble in most organic solvents, including ethers, alcohols, and hydrocarbons [1] [3]. This solubility in organic media is attributed to the presence of both polar functional groups (the dimethylamino and acetal moieties) and nonpolar regions (the neopentyl groups) [2] [5]. The following table summarizes the solubility profile of N,N-Dimethylformamide dineopentyl acetal:
This solubility profile influences the handling, storage, and application of N,N-Dimethylformamide dineopentyl acetal in synthetic procedures, particularly those requiring anhydrous conditions [1] [2]. Spectroscopic CharacterizationNuclear Magnetic Resonance (NMR) Spectral FeaturesNuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about N,N-Dimethylformamide dineopentyl acetal through the analysis of both proton (¹H) and carbon (¹³C) NMR spectra [1] [7]. The NMR spectral features of this compound reflect its molecular structure and the electronic environment of its constituent atoms [2]. In the ¹H NMR spectrum, N,N-Dimethylformamide dineopentyl acetal exhibits several characteristic signals that can be assigned to specific protons in the molecule [1] [3]. The N(CH₃)₂ protons typically appear as a singlet in the range of 2.2-2.5 ppm, with an integration corresponding to six protons [7]. The proton attached to the acetal carbon (CH) gives rise to a singlet at approximately 4.5-5.0 ppm, integrating for one proton [1] [2]. The methylene protons of the neopentyl groups (OCH₂C(CH₃)₃) produce a singlet in the range of 3.0-3.5 ppm, with an integration for four protons [1] [7]. The methyl protons of the tert-butyl groups (C(CH₃)₃) appear as a singlet at 0.8-1.0 ppm, integrating for eighteen protons [2] [3]. The singlet multiplicity of these signals is consistent with the absence of adjacent protons that could cause splitting through spin-spin coupling [1] [7]. The ¹³C NMR spectrum of N,N-Dimethylformamide dineopentyl acetal provides complementary structural information [1] [2]. The N(CH₃)₂ carbons typically resonate in the range of 35-45 ppm, while the acetal carbon appears at a significantly downfield position of 100-110 ppm due to the deshielding effect of the two adjacent oxygen atoms [3] [7]. The methylene carbons of the neopentyl groups (OCH₂C(CH₃)₃) produce signals in the range of 65-75 ppm, reflecting the deshielding effect of the adjacent oxygen atoms [1] [2]. The quaternary carbons of the tert-butyl groups (C(CH₃)₃) resonate at approximately 30-35 ppm, while the methyl carbons of these groups appear at 25-30 ppm [3] [7]. The NMR spectral features of N,N-Dimethylformamide dineopentyl acetal provide definitive structural confirmation and are valuable for assessing the purity and identity of the compound [1] [2]. Infrared (IR) Spectroscopic AnalysisInfrared (IR) spectroscopy is a powerful technique for identifying functional groups in N,N-Dimethylformamide dineopentyl acetal through the analysis of molecular vibrations [1] [8]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific functional groups and structural features [2] [3]. The C-H stretching vibrations of the methyl groups in N,N-Dimethylformamide dineopentyl acetal appear as strong bands in the region of 2950-2970 cm⁻¹ [1] [8]. The C-H stretching vibrations of the methylene groups produce medium to strong absorption bands in the range of 2850-2900 cm⁻¹ [2] [3]. These high-frequency absorptions are typical for aliphatic C-H bonds and provide information about the hydrocarbon portions of the molecule [1] [8]. The C-N stretching vibrations associated with the tertiary amine functional group (N(CH₃)₂) give rise to medium-intensity bands in the region of 1200-1350 cm⁻¹ [1] [3]. The C-O-C stretching vibrations of the acetal group produce strong absorption bands in the range of 1050-1150 cm⁻¹, which are characteristic of ether linkages [2] [8]. These bands are particularly important for confirming the presence of the acetal functionality in the molecule [1] [3]. The C-H bending vibrations of the methyl groups appear as medium-intensity bands at approximately 1370-1390 cm⁻¹, while the C-H bending vibrations of the methylene groups produce medium-intensity bands at 1450-1470 cm⁻¹ [1] [8]. These bending vibrations provide additional structural information and complement the stretching vibration data [2] [3]. The IR spectroscopic analysis of N,N-Dimethylformamide dineopentyl acetal provides valuable information about its functional groups and molecular structure [1] [2]. The presence of characteristic absorption bands for the acetal, tertiary amine, and neopentyl groups confirms the structural features of the compound and aids in its identification and purity assessment [3] [8]. Mass Spectrometry Fragmentation PatternsMass spectrometry provides valuable information about the molecular structure of N,N-Dimethylformamide dineopentyl acetal through the analysis of its fragmentation patterns [1] [2]. The mass spectrum of this compound exhibits characteristic fragmentation pathways that reflect its structural features and the relative stability of various fragment ions [3] [5]. The molecular ion peak [M]⁺ of N,N-Dimethylformamide dineopentyl acetal appears at m/z 231, corresponding to its molecular weight [1] [2]. However, this peak typically shows low intensity due to the relatively low stability of the molecular ion, which readily undergoes fragmentation [3] [5]. The fragmentation process provides a distinctive pattern that serves as a "fingerprint" for the identification of the compound [1] [2]. A fragment ion at m/z 216 corresponds to the loss of a methyl group [M-CH₃]⁺ from the molecular ion, showing low to medium intensity in the spectrum [1] [3]. The loss of a tert-butyl group [M-C₄H₉]⁺ results in a fragment ion at m/z 174 with medium intensity [2] [5]. Further fragmentation leads to the loss of a neopentyloxy group [M-C₅H₁₃O]⁺, producing a fragment ion at m/z 158 with medium to high intensity [1] [3]. More extensive fragmentation produces a fragment ion at m/z 116 [M-C₈H₁₉O]⁺ with high intensity [1] [2]. The dimethylaminomethyl fragment [C₄H₁₀N]⁺ appears at m/z 72 with high intensity, reflecting the stability of this nitrogen-containing fragment [3] [5]. The base peak in the mass spectrum typically occurs at m/z 57, corresponding to the tert-butyl fragment [C₄H₉]⁺, which shows very high intensity due to its exceptional stability [1] [2]. The following table summarizes the major fragment ions observed in the mass spectrum of N,N-Dimethylformamide dineopentyl acetal:
XLogP3 3.7
GHS Hazard Statements
Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.44%): Flammable liquid and vapor [Warning Flammable liquids]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsFlammable;Irritant Other CAS
4909-78-8
Dates
Last modified: 08-15-2023
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